trans,trans-Dibenzylideneacetone

Descripción

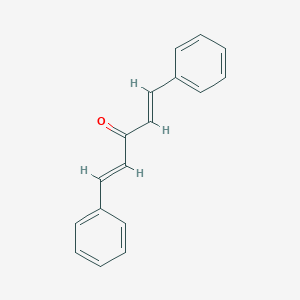

Structure

3D Structure

Propiedades

IUPAC Name |

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKGGPCROCCUDY-PHEQNACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060224, DTXSID401274418 | |

| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Yellow crystalline powder; [Acros Organics MSDS] | |

| Record name | trans,trans-Dibenzalacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35225-79-7, 538-58-9 | |

| Record name | (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35225-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzalacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035225797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-diphenylpenta-1,4-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl-, (1E,4E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZALACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QXO7BCY9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Beginner's Technical Guide to the Synthesis and Characterization of trans,trans-Dibenzylideneacetone

Abstract

This guide provides a comprehensive overview of the synthesis, purification, and characterization of trans,trans-dibenzylideneacetone (DBA), a common organic compound synthesized via a Claisen-Schmidt condensation.[1][2] Intended for researchers, scientists, and professionals in drug development, this document outlines the fundamental principles and detailed experimental protocols for the preparation and analysis of DBA. The synthesis involves the base-catalyzed reaction of acetone (B3395972) with two equivalents of benzaldehyde (B42025).[2] Purification is typically achieved through recrystallization, yielding a pale-yellow crystalline solid.[2][3] Characterization techniques discussed include melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. This paper serves as a practical resource for laboratory synthesis and analysis of this α,β-unsaturated ketone.

Introduction

This compound, systematically named (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one, is a pale-yellow crystalline solid with the chemical formula C₁₇H₁₄O.[1][3] First prepared in 1881 by Rainer Ludwig Claisen and Charles-Claude-Alexandre Claparède, DBA is a well-known example of an α,β-unsaturated ketone.[1][3] Its synthesis is a classic example of a crossed aldol (B89426) condensation, specifically the Claisen-Schmidt condensation, a fundamental reaction in organic chemistry.[1][2][4]

DBA has applications as a ligand in organometallic chemistry, particularly in palladium-catalyzed reactions, and as a component in sunscreens.[1][5] The conjugated system of the molecule is responsible for its characteristic color and spectroscopic properties.[3] This guide will detail the synthesis of the most stable trans,trans isomer.[3]

Synthesis of this compound

The synthesis of this compound is achieved through a base-catalyzed aldol condensation between acetone and two equivalents of benzaldehyde.[2] The reaction proceeds via the formation of a benzylideneacetone (B49655) intermediate, which then reacts with a second molecule of benzaldehyde.[6]

Reaction Mechanism: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation involves the reaction of an aldehyde with a ketone in the presence of a base.[7] In this synthesis, the enolate of acetone acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting β-hydroxy ketone readily dehydrates to form the α,β-unsaturated ketone. This process occurs twice to yield dibenzylideneacetone.[4]

Caption: The Claisen-Schmidt condensation mechanism for the synthesis of dibenzylideneacetone.

Experimental Protocol

This section provides a detailed methodology for the synthesis and purification of this compound.

Materials and Reagents

-

Benzaldehyde

-

Acetone

-

Sodium Hydroxide (B78521) (NaOH)

-

Ethanol (B145695) (95%)

-

Deionized Water

-

Ethyl Acetate (for recrystallization, optional)

Synthesis Procedure

-

In a flask, prepare a solution of sodium hydroxide by dissolving it in a mixture of water and ethanol.[8] Cool this solution in an ice bath.[2]

-

In a separate container, mix benzaldehyde and acetone.[8]

-

Slowly add the benzaldehyde-acetone mixture to the cold sodium hydroxide solution with constant stirring.[2][8]

-

A yellow precipitate of dibenzylideneacetone will form.[4] Continue stirring for a specified time to ensure the reaction goes to completion.[8]

-

Collect the crude product by suction filtration using a Büchner funnel.[5][8]

-

Wash the crystals with cold water to remove any remaining sodium hydroxide.[7]

-

Allow the crude product to air dry.[8]

Purification by Recrystallization

-

Dissolve the crude dibenzylideneacetone in a minimum amount of hot ethanol or ethyl acetate.[8][9]

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[5]

-

Collect the purified yellow crystals by suction filtration.[8]

-

Wash the crystals with a small amount of ice-cold ethanol to remove any residual benzaldehyde.[6][8]

-

Dry the purified crystals completely before characterization.[8]

References

- 1. Dibenzylideneacetone - Wikipedia [en.wikipedia.org]

- 2. Preparation of Dibenzal Acetone: Step-by-Step Guide [vedantu.com]

- 3. webqc.org [webqc.org]

- 4. youtube.com [youtube.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. studylib.net [studylib.net]

- 8. books.rsc.org [books.rsc.org]

- 9. organic chemistry - Recrystallisation of dibenzylideneacetone - Chemistry Stack Exchange [chemistry.stackexchange.com]

Synthesis of Dibenzylideneacetone via Claisen-Schmidt Condensation: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, mechanism, and characterization of dibenzylideneacetone through the Claisen-Schmidt condensation.

The synthesis of dibenzylideneacetone (DBA), a valuable ligand in organometallic chemistry and a component in sunscreens, is a classic example of a crossed aldol (B89426) condensation known as the Claisen-Schmidt condensation.[1][2][3] This reaction involves the base-catalyzed condensation of an aldehyde, in this case, benzaldehyde (B42025), with a ketone, acetone (B3395972).[4][5] A key feature of this reaction is that benzaldehyde lacks α-hydrogens, preventing it from undergoing self-condensation.[6] Acetone, possessing enolizable α-hydrogens, acts as the nucleophile.[2] The reaction proceeds in a two-fold manner, with one mole of acetone reacting with two moles of benzaldehyde to form the final conjugated product.[7][8]

Reaction Mechanism

The Claisen-Schmidt condensation for the synthesis of dibenzylideneacetone proceeds through a series of well-defined steps:

-

Enolate Formation: The reaction is initiated by the deprotonation of an α-hydrogen from acetone by a base, typically sodium hydroxide, to form a resonance-stabilized enolate ion.[2][9]

-

Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of a benzaldehyde molecule, leading to the formation of a β-hydroxy ketone intermediate.[9][10]

-

Dehydration: This intermediate readily undergoes base-catalyzed dehydration to yield benzylideneacetone (B49655), an α,β-unsaturated ketone. The driving force for this step is the formation of a stable conjugated system.[8]

-

Second Condensation: The resulting benzylideneacetone still possesses acidic α-hydrogens on the methyl group, allowing for the formation of a new enolate. This enolate then attacks a second molecule of benzaldehyde.

-

Final Dehydration: A subsequent dehydration step yields the final product, dibenzylideneacetone.[8]

References

- 1. Review of dibenzalacetone synthesis and its biological activities. [wisdomlib.org]

- 2. Claisen-Schmidt Condensation [cs.gordon.edu]

- 3. Synthesis of Dibenzalacetone – Chemistry Education [chem.hbcse.tifr.res.in]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. Solved Synthesis and characterization of dibenzalacetone | Chegg.com [chegg.com]

- 6. benchchem.com [benchchem.com]

- 7. studylib.net [studylib.net]

- 8. community.wvu.edu [community.wvu.edu]

- 9. magritek.com [magritek.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide on the Mechanism of Dibenzylideneacetone Formation from Benzaldehyde and Acetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of dibenzylideneacetone (dba), a compound with applications in organic synthesis and as a ligand in organometallic chemistry. The formation of dibenzylideneacetone from benzaldehyde (B42025) and acetone (B3395972) proceeds via a base-catalyzed crossed aldol (B89426) condensation, a classic example of the Claisen-Schmidt condensation. This document elucidates the reaction mechanism, provides detailed experimental protocols, and presents quantitative data from various synthetic approaches. The content is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this fundamental organic transformation.

Introduction

Dibenzylideneacetone, systematically named (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one, is a pale-yellow crystalline solid.[1] Its utility spans from being an ingredient in sunscreens to serving as a labile ligand in palladium catalysis, such as in tris(dibenzylideneacetone)dipalladium(0).[1] The synthesis of dibenzylideneacetone is a cornerstone experiment in organic chemistry education, demonstrating a robust and high-yielding carbon-carbon bond-forming reaction.[1][2]

The reaction involves the condensation of two equivalents of benzaldehyde with one equivalent of acetone in the presence of a base, typically sodium hydroxide (B78521) or potassium hydroxide.[2][3][4] This process is an example of a crossed aldol condensation, specifically the Claisen-Schmidt condensation, which occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[5][6]

The Reaction Mechanism: A Stepwise Elucidation

The formation of dibenzylideneacetone is a two-fold Claisen-Schmidt condensation. The overall reaction is as follows:

2 C₆H₅CHO + CH₃COCH₃ → C₁₇H₁₄O + 2 H₂O

The mechanism proceeds in a series of base-catalyzed steps:

Step 1: Enolate Formation The reaction is initiated by the deprotonation of an α-hydrogen from acetone by a base (e.g., hydroxide ion) to form a resonance-stabilized enolate ion. This enolate acts as the key nucleophile in the subsequent steps.[7][8]

Step 2: Nucleophilic Attack and Aldol Addition The acetone enolate attacks the electrophilic carbonyl carbon of a benzaldehyde molecule. This nucleophilic addition results in the formation of a β-hydroxyketone intermediate (an aldol).[3][7]

Step 3: Dehydration The β-hydroxyketone readily undergoes dehydration (loss of a water molecule) under the basic conditions to form a conjugated α,β-unsaturated ketone, benzylideneacetone (B49655). This elimination is driven by the formation of a highly conjugated and stable system.[9][10]

Step 4: Second Condensation The resulting benzylideneacetone still possesses acidic α-hydrogens on the methyl group. The process of enolate formation, nucleophilic attack on a second molecule of benzaldehyde, and subsequent dehydration is repeated to yield the final product, dibenzylideneacetone.[4][10] The high stability of the extended conjugated π-system of dibenzylideneacetone makes the final dehydration step essentially irreversible, driving the reaction to completion.[4]

Visualization of the Reaction Pathway

The following diagrams illustrate the key mechanistic steps and an overview of the experimental workflow.

Experimental Protocols

Detailed methodologies for the synthesis of dibenzylideneacetone are presented below. These protocols are based on established literature procedures.

Protocol 1: Standard Synthesis with Sodium Hydroxide [11]

-

Preparation of Reagents: Prepare a solution of 100 g of sodium hydroxide in 1 L of water and 800 cc of ethanol. Cool this solution to 20-25°C.

-

Reaction Setup: Place the cooled NaOH solution in a 2-L wide-mouthed glass jar equipped with a mechanical stirrer and surrounded by a water bath to maintain the temperature.

-

Addition of Reactants: Vigorously stir the basic solution while adding half of a pre-mixed solution of 106 g (1 mole) of benzaldehyde and 29 g (0.5 mole) of acetone.

-

Reaction Progression: A yellow precipitate will form within a few minutes. After 15 minutes, add the remaining half of the benzaldehyde-acetone mixture.

-

Completion and Isolation: Continue vigorous stirring for another 30 minutes. Filter the resulting solid using a Büchner funnel.

-

Purification: Thoroughly wash the product with distilled water and dry it at room temperature. The crude product can be recrystallized from hot ethyl acetate (B1210297) (100 cc for every 40 g of product).

Protocol 2: Synthesis with Calcium Hydroxide [12]

-

Reaction Setup: To 20 mL of ethanol in a flask, add diacetone alcohol (5 mmol) and aryl aldehydes (10 mmol) with stirring at 60°C.

-

Catalyst Addition: Add calcium hydroxide (10 mmol) to the reaction mixture.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an ethyl acetate: petroleum ether (2:8) solvent system.

-

Workup: Once the aldehyde is consumed, pour the reaction mixture into ice-cold water.

-

Neutralization and Isolation: Neutralize the precipitated calcium salt with concentrated HCl at 0-5°C. The precipitated dibenzylideneacetone is then filtered.

-

Purification: Purify the yellow crystalline product by recrystallization from ethanol.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis of dibenzylideneacetone under different conditions.

Table 1: Reagent Quantities and Yields

| Protocol | Benzaldehyde (equiv.) | Acetone (equiv.) | Base | Solvent | Yield (%) | Melting Point (°C) | Reference |

| 1 | 2.0 | 1.0 | NaOH | Ethanol/Water | 90-94 | 104-107 (crude), 110-111 (purified) | [11] |

| 2 | 2.0 | 1.0 (from Diacetone alcohol) | Ca(OH)₂ | Ethanol | 80 | - | [12] |

| - | 2.27 | 1.0 | KOH | Ethanol/Water | - | 105-108 (crude) | [2] |

| - | 2.0 | 1.0 | NaOH | Ethanol/Water | - | 110.5-112 | [13] |

Table 2: Influence of Substituents on Benzaldehyde on Reaction Time and Yield (using Ca(OH)₂ catalyst) [12]

| Substituent on Benzaldehyde | Position | Reaction Time (h) | Yield (%) |

| -H | - | 3.0 | 80 |

| 4-Cl | para | 2.5 | 85 |

| 4-NO₂ | para | 2.0 | 90 |

| 4-OCH₃ | para | 4.0 | 75 |

| 2-Cl | ortho | 3.5 | 70 |

Note: The use of electron-withdrawing groups at the para position of benzaldehyde increases the reaction rate and yield, while electron-donating groups have the opposite effect. Ortho-substitution leads to moderate yields, likely due to steric hindrance.[12]

Conclusion

The synthesis of dibenzylideneacetone from benzaldehyde and acetone is a robust and well-understood Claisen-Schmidt condensation. The reaction mechanism proceeds through the formation of an acetone enolate, which subsequently undergoes two rounds of nucleophilic addition to benzaldehyde followed by dehydration. The choice of base and solvent can influence the reaction efficiency. The electronic nature of substituents on the benzaldehyde ring significantly impacts the reaction kinetics and yield. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the successful synthesis and further investigation of dibenzylideneacetone and its derivatives in various research and development applications.

References

- 1. Dibenzylideneacetone - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. aithor.com [aithor.com]

- 4. youtube.com [youtube.com]

- 5. praxilabs.com [praxilabs.com]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. Claisen-Schmidt Condensation [cs.gordon.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. studylib.net [studylib.net]

A Comprehensive Technical Guide to the Physical and Chemical Properties of trans,trans-Dibenzylideneacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans,trans-Dibenzylideneacetone (DBA), a vibrant yellow crystalline solid, is a well-known organic compound synthesized via the Claisen-Schmidt condensation of acetone (B3395972) and benzaldehyde (B42025). Its conjugated structure, consisting of two phenyl groups and a central pentadienone framework, imparts a range of interesting physical and chemical properties. This technical guide provides an in-depth overview of these properties, along with detailed experimental protocols for its synthesis and characterization, and visualizations of its key chemical transformations. This information is intended to be a valuable resource for researchers and professionals in chemistry and drug development who utilize or are interested in this versatile compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and characterization.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄O | [1] |

| Molecular Weight | 234.29 g/mol | [2] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 110-111 °C | [1][3] |

| Boiling Point | 130 °C (at 2.7 Pa) for the cis-cis isomer | [1][3] |

| Physical State | Solid | [4] |

Solubility Data

| Solvent | Solubility | Reference |

| Water | Insoluble | [1][2][3] |

| Ethanol (B145695) | Slightly soluble | [1][2][3] |

| Acetone | Soluble | [1][2][3] |

| Chloroform | Soluble | [1][2][3] |

| Hot Methanol | Soluble | [1] |

| Diethyl Ether | Slightly soluble | [5][6] |

Spectroscopic Data

| Technique | Key Data | Reference |

| UV-Visible Spectroscopy | λmax ≈ 330 nm | [7][8] |

| ¹H NMR (CDCl₃) | δ ~7.0-7.7 ppm (aromatic and vinylic protons) | [9][10] |

| ¹³C NMR (CDCl₃) | Signals for carbonyl, aromatic, and vinylic carbons | [11] |

| Infrared Spectroscopy | C=O stretch ~1650 cm⁻¹ | [7] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 234 | [12] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis: Claisen-Schmidt Condensation

This protocol describes the synthesis of this compound from benzaldehyde and acetone using sodium hydroxide (B78521) as a base.

Materials:

-

Benzaldehyde

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Water

-

Round-bottom flask

-

Stirring apparatus

-

Büchner funnel and filter flask

Procedure:

-

Prepare a solution of sodium hydroxide in a mixture of water and ethanol.

-

In a separate flask, mix benzaldehyde and acetone.

-

Slowly add the benzaldehyde-acetone mixture to the stirred sodium hydroxide solution at room temperature.

-

A yellow precipitate of dibenzylideneacetone will form. Continue stirring for a specified period to ensure complete reaction.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold water to remove any remaining sodium hydroxide.

-

Recrystallize the crude product from hot ethanol to obtain pure this compound.

-

Dry the purified crystals and determine the yield and melting point.

Characterization Protocols

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as ethanol or cyclohexane. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a wavelength range of 200-800 nm. The maximum absorbance (λmax) for the π → π* transition of the conjugated system is expected around 330 nm.[7][8]

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Measurement: Acquire the ¹H NMR spectrum. The spectrum will show complex multiplets in the aromatic region (δ ~7.3-7.6 ppm) and doublets for the vinylic protons (δ ~7.0 and ~7.7 ppm) with a large coupling constant characteristic of a trans-alkene.

Visualizations of Chemical Reactions and Workflows

The following diagrams, generated using the DOT language, illustrate the synthesis of this compound and some of its key chemical reactions.

Conclusion

This compound is a compound of significant interest in organic synthesis, serving as a versatile precursor for a variety of chemical transformations. Its physical properties, particularly its crystallinity and solubility, are important for its purification and handling. The spectroscopic data provide a clear fingerprint for its identification and characterization. The detailed experimental protocols and visualizations provided in this guide are intended to equip researchers and professionals with the necessary information to effectively synthesize, characterize, and utilize this valuable chemical compound in their work.

References

- 1. chembk.com [chembk.com]

- 2. Dibenzylideneacetone - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 35225-79-7 [amp.chemicalbook.com]

- 4. organicreactions.org [organicreactions.org]

- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 6. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Claisen-Schmidt Condensation [cs.gordon.edu]

- 8. researchgate.net [researchgate.net]

- 9. Nazarov Cyclization | NROChemistry [nrochemistry.com]

- 10. scribd.com [scribd.com]

- 11. Nazarov Cyclization [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Dibenzylideneacetone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of dibenzylideneacetone (DBA), a common ingredient in sunscreens and a valuable ligand in organometallic chemistry.[1][2] Understanding the solubility of DBA in various organic solvents is critical for its application in synthesis, purification, formulation, and drug delivery systems. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

Dibenzylideneacetone exhibits a range of solubilities in common organic solvents, largely dictated by the polarity and chemical nature of the solvent. Its non-polar, aromatic structure renders it insoluble in water but soluble to varying degrees in many organic media.[3][4][5] The following table summarizes the quantitative solubility of trans,trans-dibenzylideneacetone at 25 °C, unless otherwise noted.

| Solvent Family | Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Solubility ( g/100 mL at 25°C) | Other Reported Solubilities |

| Polar Protic | Methanol | 32.04 | 0.792 | 0.87 | Soluble in hot methanol[6][7] |

| Ethanol | 46.07 | 0.789 | 1.52 | 1 g in 31 mL[8] | |

| Polar Aprotic | Acetone | 58.08 | 0.791 | 4.58 | 1 g in 12 mL[8] |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | 15.67 | - | |

| Ethyl Acetate (B1210297) | 88.11 | 0.902 | - | Ethyl acetate is a good solvent for recrystallization, suggesting high solubility at elevated temperatures.[4] | |

| Halogenated | Dichloromethane | 84.93 | 1.33 | 8.94 | - |

| Chloroform | 119.38 | 1.48 | 12.53 | Soluble[3][4][5] | |

| Non-Polar | Diethyl Ether | 74.12 | 0.713 | 1.21 | Slightly soluble[8] |

| Benzene | 78.11 | 0.877 | 7.89 | - | |

| Hexane | 86.18 | 0.659 | 0.23 | - | |

| Aqueous | Water | 18.02 | 0.998 | Insoluble | Insoluble[3][4][5] |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[9] This protocol outlines the steps to accurately measure the solubility of dibenzylideneacetone in a given organic solvent.

Materials and Equipment

-

Solute: High-purity crystalline this compound.

-

Solvents: HPLC-grade or equivalent purity for all selected organic solvents.

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg).

-

Glass vials or flasks with airtight screw caps (B75204) (e.g., 20 mL scintillation vials).

-

Constant temperature orbital shaker or water bath.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE).

-

Volumetric flasks and pipettes for dilutions.

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC with a UV detector).

-

Preparation of Saturated Solution

-

Add an excess amount of dibenzylideneacetone to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Record the mass of the added DBA.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker set to 25 °C (or the desired temperature).

-

Agitate the mixture for a sufficient duration to reach equilibrium. A typical duration is 24 to 48 hours. It is recommended to perform a preliminary experiment to determine the time to equilibrium by analyzing samples at various time points (e.g., 12, 24, 48, and 72 hours) until the concentration remains constant.

Sample Collection and Preparation

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

Quantification

Using UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of dibenzylideneacetone of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for DBA.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample.

-

Determine the concentration of the diluted sample from the calibration curve.

Using High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method with a UV detector.

-

Prepare a series of standard solutions of known concentrations.

-

Inject the standard solutions and construct a calibration curve by plotting peak area versus concentration.

-

Inject the diluted sample.

-

Determine the concentration of the diluted sample from the calibration curve.

Calculation of Solubility

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of dibenzylideneacetone.

Caption: Experimental workflow for determining the solubility of dibenzylideneacetone.

References

- 1. enamine.net [enamine.net]

- 2. Dibenzylideneacetone [chemeurope.com]

- 3. Dibenzylideneacetone - Wikipedia [en.wikipedia.org]

- 4. Dibenzylideneacetone | 538-58-9 [chemicalbook.com]

- 5. webqc.org [webqc.org]

- 6. This compound CAS#: 35225-79-7 [m.chemicalbook.com]

- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 8. trans,trans-ジベンジリデンアセトン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

"isomers of dibenzylideneacetone and their properties"

An In-depth Technical Guide to the Isomers of Dibenzylideneacetone and Their Properties

Introduction

Dibenzylideneacetone (DBA), systematically named (1,5-diphenylpenta-1,4-dien-3-one), is an α,β-unsaturated ketone that serves as a prominent example in organic chemistry for illustrating concepts such as Claisen-Schmidt condensation, geometric isomerism, and UV-Visible spectroscopy.[1][2] Its chemical formula is C₁₇H₁₄O, and its structure consists of a five-carbon chain with a central ketone group and two phenyl-substituted double bonds.[3] The presence of two carbon-carbon double bonds allows for the existence of three distinct geometric isomers: trans,trans, cis,trans, and cis,cis.[3][4]

The trans,trans isomer is the most stable and commonly synthesized form.[1][5] DBA is a pale-yellow crystalline solid, insoluble in water but soluble in various organic solvents like ethanol, acetone, and chloroform.[1][6][7] It has significant applications, most notably as a labile ligand in organometallic chemistry for the preparation of palladium catalysts, such as Tris(dibenzylideneacetone)dipalladium(0).[5][6][8] Additionally, its ability to absorb ultraviolet light makes it a useful component in sunscreens.[5][9] This guide provides a comprehensive overview of the isomers of DBA, their physicochemical properties, spectroscopic characterization, and detailed experimental protocols.

Geometric Isomers of Dibenzylideneacetone

The restricted rotation around the two C=C double bonds in the dibenzylideneacetone molecule gives rise to three geometric isomers.[10] The nomenclature specifies the orientation of the substituents on each double bond. The most stable and commonly encountered isomer is the trans,trans form, while the cis,trans and cis,cis isomers are less stable.[11][12] The cis-trans and trans-cis isomers are identical and considered a single isomer.[3]

References

- 1. webqc.org [webqc.org]

- 2. Synthesis of Dibenzalacetone – Chemistry Education [chem.hbcse.tifr.res.in]

- 3. What are the three geometric isomers of dibenzalac class 11 chemistry CBSE [vedantu.com]

- 4. Cas 538-58-9,DIBENZYLIDENEACETONE | lookchem [lookchem.com]

- 5. Dibenzylideneacetone [chemeurope.com]

- 6. Dibenzylideneacetone - Wikipedia [en.wikipedia.org]

- 7. Dibenzylideneacetone | 538-58-9 [chemicalbook.com]

- 8. (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | C17H14O | CID 640180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What are the three geometric isomers of dibenzalacetone? - askIITians [askiitians.com]

- 11. studylib.net [studylib.net]

- 12. hypercubeusa.com [hypercubeusa.com]

The Landmark Synthesis of Dibenzylideneacetone: A Technical Retrospective of the Claisen-Claparède Condensation

For Immediate Release

A deep dive into the original 1881 Claisen-Claparède synthesis of dibenzylideneacetone reveals the foundational principles of the now-ubiquitous Claisen-Schmidt condensation. This technical guide provides a detailed comparative analysis of the historical method and contemporary protocols, offering valuable insights for researchers, scientists, and professionals in drug development.

The pioneering work of Rainer Ludwig Claisen and Charles-Claude-Alexandre Claparède in 1881 marked a significant milestone in synthetic organic chemistry with the first reported preparation of dibenzylideneacetone. This base-catalyzed condensation of benzaldehyde (B42025) and acetone (B3395972), a reaction now classified as a Claisen-Schmidt condensation, laid the groundwork for a versatile and widely utilized method for carbon-carbon bond formation. This whitepaper revisits the original experimental protocol and contrasts it with a representative modern approach, highlighting the evolution of synthetic methodology and analytical techniques over the past century.

Quantitative Data Summary

A comparative summary of the quantitative parameters from the historical and a modern preparation of dibenzylideneacetone is presented below. The data underscores the advancements in reaction efficiency and purity.

| Parameter | Historical Preparation (Claisen & Claparède, 1881) | Modern Preparation |

| Reactants | ||

| Benzaldehyde | Undisclosed specific amount, molar ratio inferred | 106 g (1.0 mol) |

| Acetone | Undisclosed specific amount, molar ratio inferred | 29 g (0.5 mol) |

| Catalyst | ||

| Base | Dilute Sodium Hydroxide (B78521) (NaOH) | Sodium Hydroxide (NaOH) |

| Amount of Base | Undisclosed | 100 g |

| Solvent | ||

| Primary Solvent | Water and Alcohol | Water and Ethanol (B145695) |

| Volume of Water | Undisclosed | 1 L |

| Volume of Alcohol | Undisclosed | 800 mL |

| Reaction Conditions | ||

| Temperature | Not explicitly stated, likely ambient | 20-25 °C |

| Reaction Time | Not explicitly stated | 45 minutes |

| Product | ||

| Yield | Not quantitatively reported | 90-94% (105-110 g) |

| Melting Point | 112-113 °C | 110-111 °C (purified) |

Experimental Protocols

The Historical Method of Claisen and Claparède (1881)

The original procedure described by Claisen and Claparède was largely qualitative in its reporting, a common practice for the era. The synthesis involved the reaction of benzaldehyde with acetone in the presence of dilute aqueous sodium hydroxide. The reaction mixture was stirred, leading to the formation of a yellow precipitate, which was then isolated. Purification was achieved by recrystallization from alcohol. While specific quantities of reactants and precise reaction conditions were not detailed in the publication, the work established the fundamental principle of the base-catalyzed condensation between an aromatic aldehyde and a ketone.

A Representative Modern Protocol

A standard contemporary procedure for the synthesis of dibenzylideneacetone is as follows:

-

A solution of 100 g of sodium hydroxide in 1 L of water and 800 mL of ethanol is prepared and cooled to 20-25 °C in a flask equipped with a mechanical stirrer.[1]

-

A mixture of 106 g (1.0 mol) of benzaldehyde and 29 g (0.5 mol) of acetone is prepared.[1]

-

Half of the benzaldehyde-acetone mixture is added to the stirred sodium hydroxide solution. A yellow precipitate typically forms within a few minutes.[1]

-

After 15 minutes, the remainder of the benzaldehyde-acetone mixture is added.[1]

-

The reaction mixture is stirred vigorously for an additional 30 minutes.[1]

-

The resulting yellow solid is collected by suction filtration and washed thoroughly with water.[1]

-

The crude product is dried, yielding 105-110 g (90-94%) of dibenzylideneacetone with a melting point of 104-107 °C.[1]

-

For further purification, the crude product can be recrystallized from hot ethyl acetate (B1210297) to yield a product with a melting point of 110-111 °C.[1]

Visualizing the Chemistry

To elucidate the underlying chemical transformations and the logical flow of the synthesis, the following diagrams are provided.

The enduring legacy of the Claisen-Claparède synthesis lies not only in the preparation of a specific compound but also in the establishment of a powerful and generalizable synthetic methodology. The Claisen-Schmidt condensation remains a cornerstone of organic synthesis, employed in the production of a wide array of compounds, including pharmaceuticals, fragrances, and materials. This examination of its historical roots provides a valuable perspective on the evolution of chemical synthesis and the timeless importance of fundamental reaction discovery.

References

The Pivotal Role of Sodium hydroxide in the Synthesis of Dibenzylideneacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzylideneacetone (DBA), a significant scaffold in organic synthesis and a compound with notable applications in sunscreens and as a ligand in organometallic chemistry, is commonly synthesized via the Claisen-Schmidt condensation of benzaldehyde (B42025) and acetone (B3395972). This technical guide provides an in-depth analysis of the critical role of sodium hydroxide (B78521) (NaOH) in this reaction. It elucidates the mechanistic functions of NaOH as a base catalyst, its impact on reaction kinetics and yield, and provides detailed experimental protocols. Quantitative data from various methodologies are summarized for comparative analysis. Furthermore, this guide presents visual representations of the reaction mechanism and experimental workflow to enhance understanding.

Introduction

The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] The synthesis of dibenzylideneacetone from benzaldehyde and acetone serves as a classic example of this reaction, where an aromatic aldehyde, lacking α-hydrogens, reacts with a ketone containing α-hydrogens.[1][2] Sodium hydroxide is a commonly employed and highly effective base catalyst for this transformation.[3] Its role extends beyond simple deprotonation, influencing the reaction pathway, rate, and the formation of the final conjugated product. A thorough understanding of the function of sodium hydroxide is paramount for optimizing reaction conditions to achieve high yields and purity of dibenzylideneacetone.

The Mechanistic Role of Sodium Hydroxide

Sodium hydroxide plays a dual role in the synthesis of dibenzylideneacetone, acting as both a catalyst for the condensation and a facilitator for the subsequent dehydration.[4]

2.1. Enolate Formation: The primary role of sodium hydroxide is to act as a strong base to deprotonate the α-carbon of acetone.[5][6] The α-hydrogens of a ketone are weakly acidic and can be abstracted by a strong base like the hydroxide ion (OH⁻) from NaOH. This results in the formation of a resonance-stabilized enolate ion, which is a potent nucleophile.[7][8]

2.2. Nucleophilic Attack: The generated acetone enolate then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of benzaldehyde.[6] This step is highly favorable as the aldehyde carbonyl is more reactive than a ketone carbonyl.[2] This attack leads to the formation of a β-hydroxyketone intermediate, also known as an aldol adduct.[7]

2.3. Dehydration: The aldol adduct readily undergoes a base-catalyzed dehydration (elimination of a water molecule) to form the α,β-unsaturated ketone, benzylideneacetone (B49655) (also known as benzalacetone).[2][4] The hydroxide ion abstracts a proton from the α-carbon, leading to the formation of an enolate, which then eliminates a hydroxide ion from the β-carbon. This elimination is particularly rapid in this system due to the formation of a highly conjugated system involving the benzene (B151609) ring and the carbonyl group.[6]

2.4. Second Condensation: Since acetone has α-hydrogens on both sides of the carbonyl group, the process can be repeated.[6] The newly formed benzylideneacetone still possesses acidic α-hydrogens. In the presence of excess benzaldehyde and a basic medium, sodium hydroxide facilitates the deprotonation of the other α-carbon of the intermediate, leading to a second Claisen-Schmidt condensation to yield the final product, dibenzylideneacetone.[8][9]

Quantitative Data Summary

The concentration of sodium hydroxide and other reaction parameters significantly influence the yield of dibenzylideneacetone. The following table summarizes quantitative data from various experimental protocols.

| Reference | Benzaldehyde (mmol) | Acetone (mmol) | Sodium Hydroxide (mmol) | Solvent System | Reaction Time (min) | Temperature (°C) | Yield (%) |

| Studylib[10] | 27 | 12 | 60 (in 20 mL 3M solution) | 95% Ethanol / Water | 30 | Room Temp. | Not specified |

| Studylib[2] | 10 | 10 | 30 (in 10 mL 3M solution) | 95% Ethanol / Water | 30 | Room Temp. | Not specified |

| Organic Syntheses[11] | 1000 | 500 | 2500 (100g in 1L water) | Ethanol / Water | 45 | 20-25 | 90-94 |

| Embibe[12] | ~30.7 | ~31.1 | 78.75 (3.15g) | Ethanol / Water | 45 | 20-25 | Not specified |

| PierpaLab | 47.4 | 24.9 | 125 (5g) | Ethanol / Water | 90 | < 25 | Not specified |

Note: Direct comparison of yields is challenging due to variations in reaction scale, purification methods, and reporting standards across different sources. However, the data indicates that a significant molar excess of sodium hydroxide is often employed to drive the reaction to completion. Lower concentrations of the base can slow down the reaction and may lead to the formation of sticky side products.[11] Conversely, excessively high concentrations can complicate the purification process.[11]

Experimental Protocols

Below are detailed methodologies for the synthesis of dibenzylideneacetone using sodium hydroxide, adapted from reputable sources.

Protocol 1: Macroscale Synthesis (Adapted from Organic Syntheses) [11]

-

Preparation of Base Solution: In a 2-liter wide-mouthed glass jar equipped with a mechanical stirrer, prepare a solution of 100 g of sodium hydroxide in 1 L of water and 800 mL of ethanol. Cool the solution to 20-25°C.

-

Preparation of Reactant Mixture: In a separate container, mix 106 g (1 mole) of benzaldehyde and 29 g (0.5 mole) of acetone.

-

Reaction Initiation: While vigorously stirring the cooled base solution, add approximately half of the benzaldehyde-acetone mixture. A yellow precipitate should form within 2-3 minutes.

-

Completion of Reaction: After 15 minutes, add the remaining half of the reactant mixture. Continue vigorous stirring for an additional 30 minutes.

-

Isolation of Product: Filter the resulting slurry with suction using a large Büchner funnel.

-

Washing and Drying: Thoroughly wash the collected solid with distilled water to remove sodium hydroxide and other water-soluble impurities. Dry the product at room temperature. The expected yield is 105-110 g (90-94%).

-

Recrystallization (Optional): For higher purity, recrystallize the crude product from hot ethyl acetate (B1210297) (approximately 100 mL of solvent for every 40 g of product). The recovery is about 80%, and the purified product should have a melting point of 110-111°C.

Protocol 2: Microscale Synthesis (Adapted from Studylib) [10]

-

Reactant and Catalyst Mixing: In a 50-100 mL round-bottom flask, combine 2.9 g (27 mmol) of benzaldehyde, 15 mL of 95% ethanol, and 20 mL of 3M sodium hydroxide solution.

-

Addition of Acetone: Add 0.9 mL (12 mmol) of acetone to the flask.

-

Reaction: Stopper the flask and shake the mixture vigorously. Continue to shake intermittently for 30 minutes. A pale yellow solution will form, which will become cloudy and eventually form a yellow precipitate.

-

Crystallization: If crystals do not form, scratch the inside of the flask with a glass rod or seed with a crystal of the product. Cooling the flask in an ice bath can also aid crystallization.

-

Isolation and Washing: Filter the solid product using a Büchner funnel. Wash the crystals three times with 5 mL portions of cold water.

-

Drying and Recrystallization: Squeeze the product between sheets of filter paper to dry. Recrystallize the crude product from a minimal amount of a 70:30 ethanol:water mixture.

Visualizing the Process

5.1. Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Claisen-Schmidt condensation for the synthesis of dibenzylideneacetone, highlighting the role of the hydroxide ion.

Caption: Reaction mechanism of dibenzylideneacetone synthesis.

5.2. Experimental Workflow

The generalized workflow for the synthesis and purification of dibenzylideneacetone is depicted below.

Caption: General experimental workflow for dibenzylideneacetone synthesis.

Conclusion

Sodium hydroxide is an indispensable and highly effective base catalyst in the synthesis of dibenzylideneacetone via the Claisen-Schmidt condensation. Its fundamental role is to facilitate the formation of the nucleophilic acetone enolate, which subsequently attacks the electrophilic benzaldehyde. Furthermore, NaOH is crucial for the dehydration of the intermediate aldol adducts, driving the reaction towards the formation of the stable, conjugated dibenzylideneacetone product. The concentration of sodium hydroxide is a critical parameter that must be carefully controlled to ensure a high reaction rate and yield while minimizing side reactions and simplifying purification. The protocols and mechanistic insights provided in this guide offer a comprehensive resource for researchers and professionals engaged in organic synthesis and drug development.

References

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. studylib.net [studylib.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. brainly.com [brainly.com]

- 5. Claisen-Schmidt Condensation [cs.gordon.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. One Part of Chemistry: Synthesis of Dibenzalacetone by Aldol Condensation [1chemistry.blogspot.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. studylib.net [studylib.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. embibe.com [embibe.com]

An In-depth Technical Guide to the Aldol Condensation Mechanism for Dibenzalacetone (DBA) Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the base-catalyzed aldol (B89426) condensation reaction for the synthesis of dibenzalacetone (DBA), a valuable compound used as a UV absorber and as a ligand in organometallic chemistry.[1] This document details the underlying reaction mechanism, provides standardized experimental protocols, and presents key quantitative data to facilitate reproducible and optimized synthesis.

The Core Mechanism: Claisen-Schmidt Condensation

The synthesis of dibenzalacetone is a classic example of a crossed aldol condensation, specifically a Claisen-Schmidt condensation, which occurs between an aldehyde and a ketone.[2] In this case, two equivalents of benzaldehyde (B42025) (an aldehyde with no α-hydrogens) react with one equivalent of acetone (B3395972) (an enolizable ketone) in the presence of a base, typically sodium hydroxide (B78521).[2] The absence of α-hydrogens in benzaldehyde prevents it from undergoing self-condensation, leading to a more controlled reaction.[1][3]

The reaction proceeds in two main stages, with the condensation occurring sequentially on both sides of the acetone molecule.[4]

Stage 1: Formation of Benzalacetone

-

Enolate Formation: A hydroxide ion (from NaOH) abstracts an acidic α-hydrogen from acetone. This deprotonation forms a resonance-stabilized enolate ion, which is a potent carbon nucleophile.[4][5][6][7] The pKa of an α-hydrogen in a ketone is typically around 20-25, making it susceptible to deprotonation by a strong base.[1][5]

-

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of a benzaldehyde molecule.[4][8] This step forms a tetrahedral alkoxide intermediate.[8]

-

Protonation: The alkoxide intermediate is protonated by a solvent molecule (typically water, formed in the initial deprotonation step), yielding a β-hydroxyketone.[4][8]

-

Dehydration: The β-hydroxyketone readily undergoes base-catalyzed dehydration. A hydroxide ion removes another α-hydrogen, forming an enolate which then eliminates a hydroxide ion, resulting in the formation of a stable, conjugated α,β-unsaturated ketone known as benzalacetone.[4][5] This elimination is thermodynamically driven by the formation of an extended conjugated system involving the benzene (B151609) ring and the enone moiety.[4][7]

Stage 2: Formation of Dibenzalacetone

The process is repeated on the other side of the newly formed benzalacetone. The remaining methyl group on benzalacetone still possesses acidic α-hydrogens and can be deprotonated by the base to form a new enolate.[5][7] This enolate then attacks a second molecule of benzaldehyde, proceeding through the same nucleophilic attack, protonation, and dehydration sequence to yield the final product, dibenzalacetone.[5] The final product is highly conjugated and relatively insoluble in the ethanol-water solvent, causing it to precipitate out of the solution, which helps drive the reaction to completion.[8]

Caption: Step-wise mechanism of the base-catalyzed synthesis of Dibenzalacetone.

Experimental Protocols

The following protocols are synthesized from established laboratory procedures.[4][9]

2.1. Materials and Reagents

-

Benzaldehyde (C₇H₆O)

-

Acetone (C₃H₆O)

-

Sodium Hydroxide (NaOH)

-

95% Ethanol (B145695) (C₂H₅OH)

-

Distilled Water (H₂O)

-

Ethyl Acetate (B1210297) (for recrystallization)

-

Erlenmeyer flask or beaker

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Ice bath

2.2. Synthesis Procedure

-

Prepare Base Solution: In a 250 mL Erlenmeyer flask, dissolve sodium hydroxide in water, then add 95% ethanol. Allow the solution to cool to room temperature (20-25°C).[9]

-

Prepare Reactant Mixture: In a separate test tube or small beaker, mix the required amounts of benzaldehyde and acetone.

-

Reaction Initiation: While vigorously stirring the cooled NaOH-ethanol solution, add approximately half of the benzaldehyde-acetone mixture. A yellow precipitate of DBA should begin to form within a few minutes.[9]

-

Complete Addition: After about 15 minutes, add the remaining portion of the benzaldehyde-acetone mixture to the reaction flask.[9]

-

Reaction Time: Continue to stir the mixture vigorously at room temperature for a total of 30 minutes to 1.5 hours to ensure the reaction goes to completion.[9]

-

Isolation of Crude Product: Collect the solid yellow product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product thoroughly with distilled water to remove any residual sodium hydroxide and other water-soluble impurities.[9] Continue washing until the filtrate is neutral.

-

Drying: Press the crystals dry on the filter paper and then allow them to air dry completely to a constant weight.[9]

2.3. Purification by Recrystallization

-

Transfer the crude DBA to an Erlenmeyer flask.

-

Add a minimal amount of hot solvent (ethyl acetate or ethanol is commonly used) to dissolve the solid completely.[4][9]

-

Allow the solution to cool slowly to room temperature.

-

Once crystal formation is evident, place the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration and allow them to dry.

Caption: Experimental workflow for the synthesis and purification of Dibenzalacetone.

Quantitative Data and Reaction Parameters

Precise control of stoichiometry and reaction conditions is critical for optimizing the yield and purity of DBA.

Table 1: Reagent Stoichiometry and Properties

| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Stoichiometric Ratio (moles) | Typical Equivalents |

|---|---|---|---|---|---|

| Benzaldehyde | C₇H₆O | 106.12 | 1.044 | 2 | 2.0 - 2.2 |

| Acetone | C₃H₆O | 58.08 | 0.791 | 1 | 1.0 (Limiting Reagent) |

| Sodium Hydroxide | NaOH | 40.00 | - | Catalytic | - |

Note: A slight excess of benzaldehyde is often used to ensure the complete conversion of acetone and simplify purification.[4][5]

Table 2: Optimized Reaction Conditions

| Parameter | Value | Rationale |

|---|---|---|

| Catalyst | 10% Aqueous NaOH | Provides the basic environment for enolate formation. Higher concentrations can promote side reactions, while lower concentrations slow the reaction.[9] |

| Solvent | Ethanol/Water Mixture | Ethanol dissolves the organic reactants (benzaldehyde and acetone), while water dissolves the NaOH catalyst.[2] |

| Temperature | 20 - 25 °C | This temperature range provides a sufficient reaction rate without significantly increasing side reactions. Lower temperatures can slow the reaction undesirably.[9] |

| Reaction Time | 30 - 90 minutes | Sufficient time for the double condensation to proceed to completion. Reaction progress can be monitored by the formation of the precipitate.[9] |

Table 3: Product Yield and Characterization

| Parameter | Value |

|---|---|

| Theoretical Molar Mass | 234.29 g/mol |

| Appearance | Pale to bright yellow crystalline solid |

| Typical Crude Yield | 90 - 94%[9] |

| Typical Purified Yield | ~80% recovery from recrystallization[9] |

| Melting Point (Crude) | 104 - 107 °C[9][10] |

| Melting Point (Purified) | 110 - 112 °C[1][10] |

Note: Yields can vary based on the precise reaction scale, purity of reagents, and efficiency of product transfer and washing steps.[10] A reported yield as low as 32.4% can occur if starting materials are limited.[1]

References

- 1. aithor.com [aithor.com]

- 2. One Part of Chemistry: Synthesis of Dibenzalacetone by Aldol Condensation [1chemistry.blogspot.com]

- 3. scribd.com [scribd.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. community.wvu.edu [community.wvu.edu]

- 6. vernier.com [vernier.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. scribd.com [scribd.com]

A Technical Guide to the UV-Vis Spectroscopy of trans,trans-Dibenzylideneacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans,trans-Dibenzylideneacetone (DBA), a common ingredient in sunscreens and a ligand in organometallic chemistry, possesses a chromophore that makes it an ideal candidate for analysis by UV-Vis spectroscopy. This technical guide provides an in-depth overview of the UV-Vis spectroscopic properties of trans,trans-DBA, including its electronic transitions, spectral data in various solvents, and a detailed experimental protocol for its analysis. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Introduction to the UV-Vis Spectroscopy of Dibenzylideneacetone

This compound (1,5-Diphenyl-1,4-pentadien-3-one) is a conjugated system, which gives rise to strong absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The principal absorption peak for the trans,trans isomer is typically observed between 330 and 350 nm.[1] This absorption is primarily due to a π → π* electronic transition within the conjugated enone moiety and the two benzene (B151609) rings.[1] This transition is highly allowed, resulting in a strong absorption band with a high molar absorptivity.

The position and intensity of the absorption maximum (λmax) can be influenced by the solvent polarity and the geometric isomerism of the molecule. The three possible geometric isomers are trans,trans, cis,trans, and cis,cis, each exhibiting distinct UV-Vis spectral characteristics.

Quantitative Spectroscopic Data

The UV-Vis absorption maxima (λmax) and molar absorptivity (ε) for the geometric isomers of dibenzylideneacetone are summarized in the table below. It is important to note that the trans,trans isomer is the most stable and typically the major product of synthesis.[2]

| Geometric Isomer | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| trans,trans | 330 | 34,300 |

| cis,trans | 295 | 20,000 |

| cis,cis | 287 | 11,000 |

Data compiled from literature sources.[3]

Solvent Effects

The polarity of the solvent can influence the λmax of DBA. A bathochromic shift (a shift to longer wavelengths) is generally observed in more polar solvents.[1] This is due to the differential solvation of the ground and excited states of the molecule. Polar solvents can stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the electronic transition.

Experimental Protocol for UV-Vis Analysis

The following is a detailed methodology for obtaining the UV-Vis spectrum of this compound.

4.1. Materials and Reagents

-

This compound (solid)

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane, chloroform)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

4.2. Preparation of Stock Solution

-

Accurately weigh a small amount of this compound (e.g., 10 mg).

-

Dissolve the solid in a known volume of the chosen spectroscopic grade solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration. Ensure the solid is completely dissolved.

4.3. Preparation of Dilutions

-

From the stock solution, prepare a series of dilutions to obtain a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

For example, dilute 1 mL of the stock solution to 10 mL with the same solvent in a volumetric flask. The final concentration should be calculated accordingly.

4.4. Spectrophotometer Setup and Measurement

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer's recommended time.

-

Set the wavelength range for scanning (e.g., 200-600 nm).

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with a small amount of the sample solution before filling it with the sample.

-

Place the sample cuvette in the spectrophotometer and record the UV-Vis spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the experimental workflow and the primary electronic transition involved in the UV-Vis spectroscopy of this compound.

Caption: Experimental workflow for the UV-Vis analysis of dibenzylideneacetone.

Caption: π → π* electronic transition in dibenzylideneacetone.

References

An In-Depth Technical Guide to the Photochemical [2+2] Cycloaddition of Dibenzylideneacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The photochemical [2+2] cycloaddition reaction is a cornerstone of organic synthesis, enabling the construction of cyclobutane (B1203170) rings, which are prevalent structural motifs in numerous natural products and pharmacologically active compounds. Among the various substrates for this reaction, dibenzylideneacetone (DBA), a readily available α,β-unsaturated ketone, serves as a classic example of photodimerization. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and mechanistic aspects of the photochemical [2+2] cycloaddition of dibenzylideneacetone.

Dibenzylideneacetone, upon exposure to ultraviolet (UV) light, undergoes a [2+2] cycloaddition to form dimeric and, in some cases, trimeric products containing cyclobutane rings. This process is a powerful tool for generating molecular complexity from a simple precursor. The reaction's outcome, including product distribution and stereochemistry, is influenced by various factors such as the solvent, irradiation wavelength, and reaction time.

Mechanistic Pathway

The photochemical [2+2] cycloaddition of dibenzylideneacetone, like other α,β-unsaturated ketones, proceeds through the excitation of the molecule to its triplet state. The general mechanism can be outlined as follows:

-

Photoexcitation: Ground state dibenzylideneacetone (S₀) absorbs a photon of UV light, promoting an electron to a higher energy singlet excited state (S₁).

-

Intersystem Crossing (ISC): The singlet excited state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet excited state (T₁). The photochemistry of α,β-unsaturated ketones is predominantly governed by the reactivity of this ππ* triplet state.[1]

-

Bimolecular Reaction: The triplet-excited dibenzylideneacetone molecule interacts with a ground-state molecule. This interaction leads to the stepwise formation of a 1,4-biradical intermediate.

-

Cyclization: The biradical intermediate then undergoes ring closure to form the stable cyclobutane ring of the photodimer.

Quantitative Data

While the photochemical dimerization of dibenzylideneacetone is a well-known qualitative reaction, detailed quantitative data in the literature is sparse. The efficiency of a photochemical reaction is typically expressed by its quantum yield (Φ), which is the number of moles of product formed per mole of photons absorbed. For many photochemical reactions, the quantum yield is less than 1 due to competing non-productive deactivation pathways.[2] In some cases of photo-induced chain reactions, quantum yields can be greater than 1.

The product distribution between different dimeric and trimeric isomers is highly dependent on the reaction conditions, particularly the solvent.

| Parameter | Value | Conditions | Reference |

| Quantum Yield (Φ) | Data not available in searched literature | - | - |

| Product Distribution | Mixture of dimeric and trimeric cycloadducts | Prolonged exposure to sunlight |

Note: The lack of specific quantum yield data for dibenzylideneacetone highlights an area for further research to quantify the efficiency of this classic photochemical reaction.

Experimental Protocols

The following sections provide detailed methodologies for both the synthesis of the starting material, dibenzylideneacetone, and its subsequent photochemical [2+2] cycloaddition.

Synthesis of Dibenzylideneacetone

Dibenzylideneacetone is readily synthesized via a Claisen-Schmidt condensation reaction between acetone (B3395972) and two equivalents of benzaldehyde (B42025) in the presence of a base.[3]

Materials:

-

Benzaldehyde

-

Acetone

-

Sodium hydroxide (B78521) (NaOH)

-

Water

Procedure:

-

Prepare a solution of sodium hydroxide in a mixture of water and ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a mixture of benzaldehyde and acetone to the cooled NaOH solution with vigorous stirring.

-

A yellow precipitate of dibenzylideneacetone will form.

-

Continue stirring for a specified period to ensure complete reaction.

-

Collect the crude product by suction filtration and wash thoroughly with cold water to remove any remaining NaOH.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.[4]

Photochemical [2+2] Cycloaddition of Dibenzylideneacetone

The following is a general procedure for the photodimerization of dibenzylideneacetone. The specific details, such as irradiation time and solvent, can be varied to optimize the yield of desired products.

Materials:

-

Dibenzylideneacetone

-

An appropriate solvent (e.g., benzene, cyclohexane, ethanol)

-

UV photoreactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp)

Procedure:

-

Dissolve dibenzylideneacetone in the chosen solvent in a quartz reaction vessel. The concentration should be optimized for the specific setup.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes. Oxygen can quench the triplet excited state and lead to side reactions.

-

Irradiate the solution in the photoreactor. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or UV-Vis spectroscopy.

-

Upon completion of the reaction (disappearance of the starting material or stabilization of the product mixture), evaporate the solvent under reduced pressure.

-

The resulting residue, a mixture of photodimers and potentially trimers, can be separated and purified by column chromatography on silica (B1680970) gel.

Factors Influencing the Reaction

Solvent Effects

The choice of solvent can significantly impact the course of the photochemical [2+2] cycloaddition. Solvent polarity can influence the stability of the excited states and intermediates, thereby affecting the reaction rate and the distribution of products. While specific studies on the solvent effects for dibenzylideneacetone are not extensively detailed in the searched literature, general principles suggest that less polar, aprotic solvents are often preferred to minimize side reactions.

Stereoselectivity and Regioselectivity

The [2+2] photocycloaddition can lead to various stereoisomers of the cyclobutane product. The stereochemical outcome is often governed by the stability of the 1,4-biradical intermediate. The formation of different regioisomers (head-to-head vs. head-to-tail) is also possible, and this is influenced by both steric and electronic factors of the interacting molecules. For the dimerization of a symmetric molecule like dibenzylideneacetone, the number of possible products is simplified, but different stereoisomers of the dimer can still be formed.

Characterization of Products

The products of the photochemical [2+2] cycloaddition of dibenzylideneacetone can be characterized using a variety of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the structure of the cyclobutane products. The appearance of new signals in the aliphatic region and changes in the chemical shifts of the aromatic and olefinic protons provide clear evidence of the cycloaddition.[5]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the dimeric and trimeric products.

-

Infrared (IR) Spectroscopy: IR spectroscopy can show the disappearance of the C=C double bond absorption of the starting material and the retention of the carbonyl group in the product.

Conclusion

The photochemical [2+2] cycloaddition of dibenzylideneacetone is a fundamental and synthetically useful reaction for the construction of cyclobutane rings. While the qualitative aspects of this reaction are well-established, this guide highlights the need for more quantitative data, particularly regarding quantum yields and the systematic study of solvent effects on product distribution and stereoselectivity. The provided experimental protocols offer a solid foundation for researchers to explore this classic photochemical transformation and its potential applications in the synthesis of complex molecules relevant to drug discovery and materials science. Further investigation into the quantitative aspects of this reaction will undoubtedly enhance its predictability and utility in modern organic synthesis.

References

Dibenzylideneacetone Derivatives: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzylideneacetone (dba), a synthetic analog of curcumin (B1669340), and its derivatives have emerged as a versatile class of compounds with significant potential across various scientific disciplines. Characterized by an α,β-unsaturated ketone moiety flanked by two aryl rings, these molecules possess a unique electronic structure that underpins their diverse applications. This technical guide provides a comprehensive overview of dibenzylideneacetone derivatives, focusing on their synthesis, biological activities, and potential therapeutic applications, with a particular emphasis on their anticancer, anti-inflammatory, and antioxidant properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Synthesis of Dibenzylideneacetone Derivatives